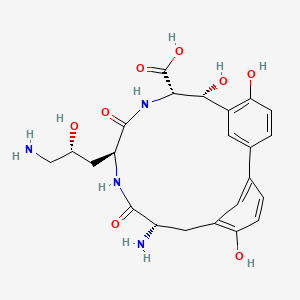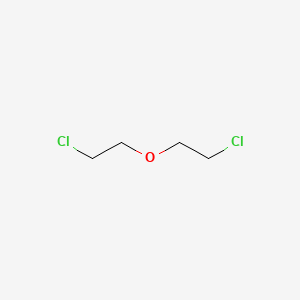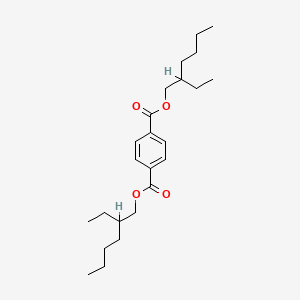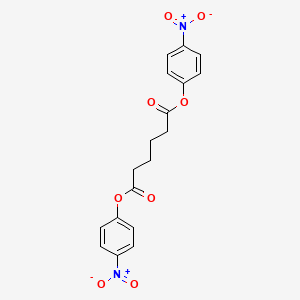
Anacardic acid
Overview
Description
Anacardic acid is a phenolic lipid found primarily in the shell of the cashew nut (Anacardium occidentale). It is a yellow liquid that is partially miscible with ethanol and ether but nearly immiscible with water. Chemically, this compound is a mixture of several closely related organic compounds, each consisting of a salicylic acid substituted with an alkyl chain that has 15 or 17 carbon atoms. The alkyl group may be saturated or unsaturated, and the exact mixture depends on the species of the plant .
Mechanism of Action
Target of Action
Anacardic acid (AA) is a bioactive phytochemical found in the cashew nut shell . It has been found to interact with several targets, including estrogen receptor α (ERα) and histone acetyltransferases (HATs) . These targets play crucial roles in various biological processes, including cell growth, differentiation, and gene expression.
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it inhibits the growth of ERα-positive MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells . It also inhibits lipid biosynthesis and increases endoplasmic reticulum stress . Furthermore, this compound complexes with metals like Zn^2+ and Cu^2+, enhancing its antioxidant action .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits lipid biosynthesis and increases endoplasmic reticulum stress . It also affects signaling pathways involving NF-κB and STAT . Moreover, it has been found to alter multiple pools of cellular building blocks, nutrients, and transcripts, resulting in reduced cell viability .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives have been studied. Their poor pharmacokinetic and safety properties create significant hurdles in the formulation of the final drug molecule . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It reduces cell viability and increases cell apoptosis . It also curtails TNF-α-mediated inflammatory responses and downregulates the NF-κB signaling axis . Furthermore, it has been found to inhibit the growth rate, viability, and clonogenic abilities of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, stability studies in aqueous solution involving different this compound-based formulations at different temperatures have been conducted . Moreover, the bioavailability of this compound can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Anacardic acid plays a significant role in various biochemical reactions. It is known to inhibit histone acetyltransferases, specifically p300 and PCAF, with IC50 values of approximately 8.5 μM and 5 μM, respectively . This inhibition affects the acetylation of histones, thereby influencing gene expression. This compound also interacts with matrix metalloproteinases (MMP-2 and MMP-9), where it binds to the active site and chelates the catalytic zinc ion, inhibiting their activity . Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of estrogen receptor α-positive MCF-7 breast cancer cells and triple-negative MDA-MB-231 breast cancer cells . This compound influences cell signaling pathways by inhibiting the activation of NF-κB, leading to reduced inflammation and cell proliferation . It also affects gene expression by inhibiting histone acetyltransferases, resulting in altered transcriptional activity . Furthermore, this compound impacts cellular metabolism by inhibiting lipid biosynthesis and increasing endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It inhibits histone acetyltransferases, leading to reduced acetylation of histones and altered gene expression . This compound also binds to the active site of matrix metalloproteinases, chelating the catalytic zinc ion and inhibiting their activity . Additionally, it inhibits the activation of NF-κB, which reduces inflammation and cell proliferation . These interactions collectively contribute to the compound’s anti-inflammatory, anticancer, and antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound-based formulations remain stable for up to 28 days in aqueous solutions . Over time, this compound can degrade, leading to reduced biological activity . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models, this compound has been shown to exhibit anti-inflammatory and antinociceptive activities at doses of 10, 25, and 50 mg/kg . At a dose of 25 mg/kg, this compound significantly reduces edema and leukocyte migration, indicating its anti-inflammatory properties . Higher doses may lead to toxic effects, including oxidative stress and potential damage to cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to inhibit lipid biosynthesis and increase endoplasmic reticulum stress in breast cancer cells . This compound also affects the pentose phosphate pathway, citric acid cycle, and glutathione metabolism . These metabolic changes contribute to the compound’s ability to inhibit cell proliferation and induce cell death in cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can form stable vesicular nanosystems when combined with cholesterol, which enhances its stability and bioavailability . This compound is also known to interact with transporters and binding proteins that facilitate its distribution within cells . These interactions influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to localize in the endoplasmic reticulum, where it induces stress and affects lipid biosynthesis . This compound also interacts with nuclear proteins, influencing gene expression and transcriptional activity . Additionally, it can inhibit the formation of cytoplasmic aggregates by modifying the intracellular localization of proteins such as TDP-43 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anacardic acid can be extracted from cashew nutshell liquid (CNSL), an agricultural byproduct of cashew nut processing. The extraction is typically performed under mild conditions using solvents such as ethanol or methanol. The process involves the separation of CNSL into its components, including this compound, cardanol, and cardol .
Industrial Production Methods: Industrial production of this compound involves the extraction of CNSL using solvents or cold pressing methods. The extracted liquid is then subjected to purification processes to isolate this compound. This method is environmentally friendly and aligns with green chemistry principles .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield cardanol, a compound with reduced activity compared to the acid.
Substitution: this compound can participate in substitution reactions, particularly on the aromatic ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cardanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anacardic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Cardanol: A reduced form of anacardic acid with similar but less potent biological activities.
Cardol: Another phenolic compound found in CNSL with distinct chemical properties.
Urushiol: An acid form of urushiol, causing allergic skin reactions.
Uniqueness: this compound is unique due to its combination of phenolic and carboxylic functional groups, along with a long alkyl side chain. This structure imparts a wide range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16611-84-0, 11034-77-8 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)










